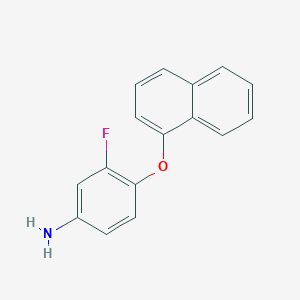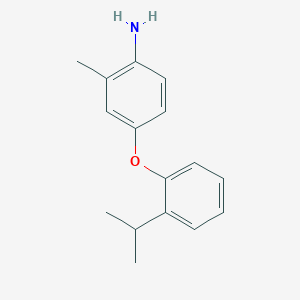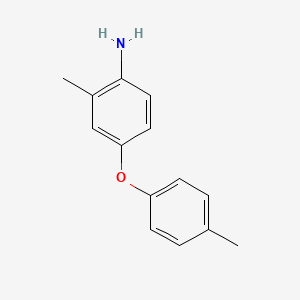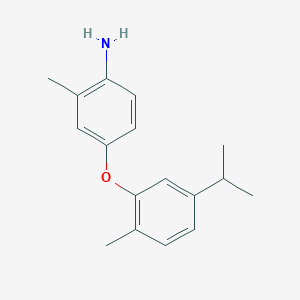
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline
Descripción general
Descripción
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline (IPMPA) is a synthetic compound with a wide range of applications in the scientific and pharmaceutical fields. It is used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and drug development. IPMPA is an important molecule in the development of drugs, as it has many advantages that make it a desirable starting point for the synthesis of new compounds.
Aplicaciones Científicas De Investigación
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has a variety of applications in the scientific and pharmaceutical fields. It is used as a starting material in the synthesis of a variety of compounds, including drugs and other chemicals. It is also used in the development of new drugs, as it can be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, this compound is used in the study of biochemical and physiological effects, as it can be used to study the interactions between different molecules and how they affect the body.
Mecanismo De Acción
The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is not yet fully understood. However, it is known that this compound binds to receptors in the body, which triggers a cascade of biochemical and physiological effects. This compound binds to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. This binding leads to changes in the levels of serotonin, which in turn can lead to changes in mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological processes in the body. It has been found to have a variety of effects, including the ability to modulate serotonin levels, reduce inflammation, and regulate the immune system. Additionally, this compound has been found to have antidepressant and anxiolytic effects, as well as anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline has many advantages that make it an ideal starting material for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it easy to store and transport. However, this compound is a relatively large molecule, which can make it difficult to work with in some experiments. Additionally, the effects of this compound can vary depending on the concentration used, which can make it difficult to predict the outcome of an experiment.
Direcciones Futuras
The future of 4-(5-Isopropyl-2-methylphenoxy)-2-methylaniline is promising, as there are many potential applications for the compound. It could be used in the development of new drugs, as well as in the study of biochemical and physiological processes. Additionally, this compound could be used to modify existing drugs to increase their efficacy or reduce their side effects. Additionally, this compound could be used in the treatment of depression, anxiety, and other psychiatric disorders. Finally, this compound could be used in the study of the immune system and inflammation, as well as in the development of new treatments for these conditions.
Propiedades
IUPAC Name |
2-methyl-4-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-6-5-12(3)17(10-14)19-15-7-8-16(18)13(4)9-15/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWAKRQUBYOOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



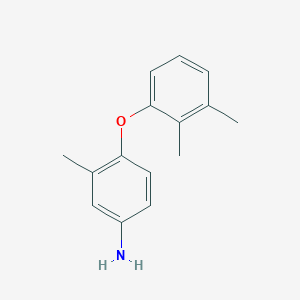
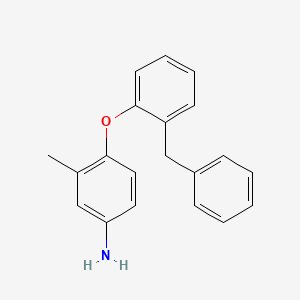
![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)
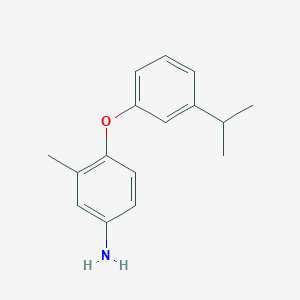

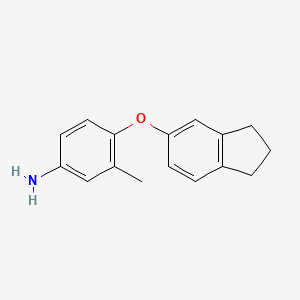


![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)
